molecular formula C7H6ClN3 B2824041 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1557300-23-8

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B2824041
CAS No.: 1557300-23-8
M. Wt: 167.6
InChI Key: CHQVXDSXESEUNR-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can have enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential therapeutic applications .

Biological Activity

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its unique biological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Target Receptors and Pathways

The compound acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the effects of the neurotransmitter GABA. This modulation can lead to increased inhibitory neurotransmission, which is crucial for various neurological functions. Additionally, imidazopyridines have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing immune responses and cellular proliferation.

Interactions with Biomolecules

This compound interacts with various enzymes and proteins, affecting multiple cellular pathways. These interactions can lead to alterations in gene expression and enzyme activity, which are critical for maintaining cellular homeostasis.

Table 1: Summary of Biological Activities

Activity TypeDescription
GABA_A ModulationEnhances inhibitory neurotransmission
NF-kappaB ActivationInfluences immune response and cellular proliferation
Enzyme InteractionAlters enzyme activity and gene expression

Research Findings

Case Studies and Experimental Evidence

  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM .
  • Aurora Kinase Inhibition : Research has highlighted the role of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are essential in cell division. One derivative showed an IC50 value of 0.162 μM against FLT3 kinase, indicating strong potential for therapeutic applications in cancer treatment .
  • Stability and Metabolism : Stability studies indicated that certain derivatives maintain high stability in mouse liver microsomes, with only 22% metabolism after 30 minutes. This suggests favorable pharmacokinetic properties for further development .

Dosage Effects in Animal Models

Research indicates that the effects of imidazopyridines vary significantly with dosage. Higher doses tend to enhance the biological activity but may also increase toxicity risks. Therefore, careful dose optimization is essential for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves the condensation of pyridine-2,3-diamine with carboxylic acids under oxidative conditions. This method is efficient for producing high yields necessary for both research and industrial applications.

Properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVXDSXESEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557300-23-8
Record name 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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